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Compound Name: 2-Chloro-4-fluorobenzaldehyde
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An In-Depth Technical Guide to 2-Chloro-4-fluorobenzaldehyde: Molecular Structure,
Properties, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development on the chemical intermediate, 2-Chloro-4-
fluorobenzaldehyde. It delves into its molecular characteristics, physicochemical properties,
synthesis, reactivity, and critical applications, with a focus on providing actionable insights for
laboratory and industrial settings.

Introduction and Strategic Importance

2-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a
pivotal building block in modern organic synthesis.[1] Its strategic importance lies in the unique
electronic properties conferred by its substituents: an electron-withdrawing aldehyde group, a
moderately deactivating chloro group, and a strongly electronegative fluoro group. This specific
arrangement on the benzene ring creates a molecule with tailored reactivity, making it an
invaluable precursor for the synthesis of a wide array of complex molecules, particularly in the
pharmaceutical and agrochemical industries.[1][2] Researchers leverage its distinct reactivity to
construct novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] This
document provides an in-depth analysis of its core attributes to support and guide its effective
application.
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Molecular Structure and Physicochemical Profile

The structural and physical properties of 2-Chloro-4-fluorobenzaldehyde are fundamental to
its role in chemical synthesis. The molecule consists of a benzene ring substituted with a formyl
group (CHO) at position 1, a chlorine atom at position 2, and a fluorine atom at position 4.

Caption: Molecular Structure of 2-Chloro-4-fluorobenzaldehyde.

The key physicochemical properties are summarized in the table below, providing essential
data for experimental design and safety assessments.

Property Value Reference(s)
IUPAC Name 2-chloro-4-fluorobenzaldehyde  [3][4]

CAS Number 84194-36-5 [1][3][5][6]
Molecular Formula C7H4CIFO [11[31[5][6]
Molecular Weight 158.56 g/mol [1][4]5]16]

White to almost white
Appearance _ [1]
crystalline powder

Melting Point 60-63 °C [1]
Boiling Point 118-120 °C / 50 mmHg [1]
SMILES C1=C(C(=CC=C1F)C=0)CI [5]
InChi Key KMQWNQKESAHDKD- ]
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Analytical Characterization and Spectroscopic
Profile

Confirmation of the identity and purity of 2-Chloro-4-fluorobenzaldehyde is critical. Standard
analytical techniques provide a definitive structural fingerprint.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: The spectrum is expected to show a characteristic aldehyde proton signal
(singlet) between & 9.5-10.5 ppm. The aromatic region will display complex multiplets
corresponding to the three protons on the benzene ring, with coupling patterns influenced
by both the chlorine and fluorine atoms.[7]

o 13C NMR: The carbonyl carbon of the aldehyde group typically appears around & 185-195
ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced
by the attached halogens.[4]

o 1F NMR: A single resonance is expected, confirming the presence of the fluorine atom.[8]

e Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=0)
stretching band for the aldehyde group, typically found in the region of 1690-1715 cm~*. C-H
stretching from the aromatic ring and aldehyde, as well as C-Cl and C-F stretching
vibrations, will also be present.[3][9]

o Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion
peak (M*) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which
is indicative of the presence of a single chlorine atom.[3][9]

2,4-Dichlorobenzaldehyde

Halogen Exchange Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1630644?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/45125
https://www.chemimpex.com/products/45134
https://webbook.nist.gov/cgi/cbook.cgi?ID=84194-36-5&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluorobenzaldehyde
https://www.chemscene.com/84194-36-5.html
https://www.scbt.com/p/2-chloro-4-fluorobenzaldehyde-84194-36-5
https://dev.spectrabase.com/spectrum/AJEe7Yvb4BZ
https://spectrabase.com/spectrum/4RwuaKibk9j
https://webbook.nist.gov/cgi/cbook.cgi?ID=C84194365&Mask=80
https://www.benchchem.com/product/b1630644#molecular-structure-and-weight-of-2-chloro-4-fluorobenzaldehyde
https://www.benchchem.com/product/b1630644#molecular-structure-and-weight-of-2-chloro-4-fluorobenzaldehyde
https://www.benchchem.com/product/b1630644#molecular-structure-and-weight-of-2-chloro-4-fluorobenzaldehyde
https://www.benchchem.com/product/b1630644#molecular-structure-and-weight-of-2-chloro-4-fluorobenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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